molecular formula C9H20ClNO B1403724 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride CAS No. 1956319-19-9

2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride

Cat. No.: B1403724
CAS No.: 1956319-19-9
M. Wt: 193.71 g/mol
InChI Key: ZORLETBTOPLKMA-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H20ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride typically involves the reaction of 4-piperidone with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Formation of 2-Methyl-1-(piperidin-4-yl)propan-1-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(piperidin-4-yl)propan-2-ol
  • 2-Methyl-1-(4-piperidyl)-1-propanol

Uniqueness

2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its piperidine ring and hydroxyl group make it versatile for various chemical transformations and applications.

Properties

IUPAC Name

2-methyl-1-piperidin-4-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-7(2)9(11)8-3-5-10-6-4-8;/h7-11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORLETBTOPLKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride
Reactant of Route 2
2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride
Reactant of Route 3
2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride
Reactant of Route 4
2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride
Reactant of Route 5
2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride
Reactant of Route 6
2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride

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